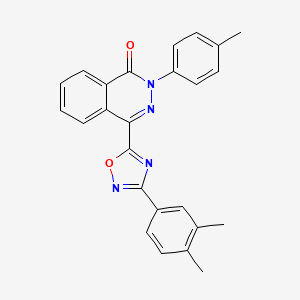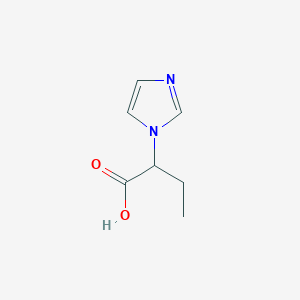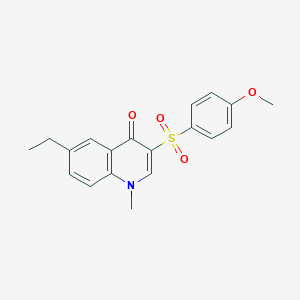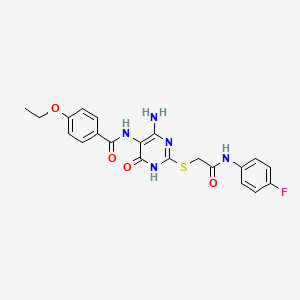
4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one, also known as DMPO, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Anti-inflammatory Evaluation : A study by Abd Alla et al. (2010) synthesized derivatives of phthalazine, including compounds related to the specified chemical, and evaluated their anti-inflammatory activities. Some compounds showed activity comparable to indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).
Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-Oxadiazole N-Mannich bases, assessing their inhibitory activity against various pathogenic bacteria and fungi. Some derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, anti-proliferative activity against various human cancer cell lines was evaluated, with some compounds showing promising results (Al-Wahaibi et al., 2021).
Antimicrobial Activity of Condensed Derivatives : El-Hashash et al. (2012) synthesized new 1,3,4-oxadiazol- and other derivatives, aiming to study their antimicrobial activity. This research aligns with the exploration of the compound's potential in antimicrobial applications (El-Hashash et al., 2012).
Heterocyclic Rearrangement Studies : Potkin et al. (2012) conducted a study involving the rearrangement of isoxazole-hydroxamic acids to form 1,2,5-oxadiazoles, providing insights into the chemical behavior and potential applications of such compounds in various fields (Potkin et al., 2012).
One-Pot Catalyzed Synthesis for Antimicrobial Applications : Behalo (2016) reported a one-pot synthesis of 1,3,4-oxadiazole derivatives, with some of the synthesized products evaluated for antibacterial and antifungal activities, showing potent to weak activity (Behalo, 2016).
Synthesis for Antimicrobial Screening : Sridhara et al. (2010) designed and synthesized new derivatives of phthalazin-1(2H)-one for antimicrobial screening against various bacterial and fungal strains. Some compounds displayed antimicrobial activity (Sridhara et al., 2010).
Polymer Development and Electrical Insulating Properties : Hamciuc et al. (2008) prepared aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups. These polymers were used to make thin flexible films with high thermal stability and electrical insulating properties, suggesting potential applications in materials science (Hamciuc et al., 2008).
properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-8-12-19(13-9-15)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-31-24)18-11-10-16(2)17(3)14-18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODINOXCDAGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)
![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)

![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2564896.png)
![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)
